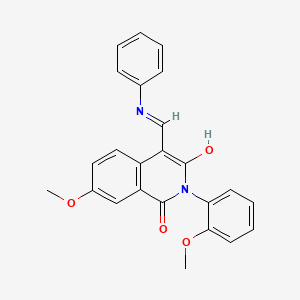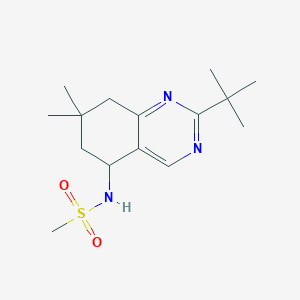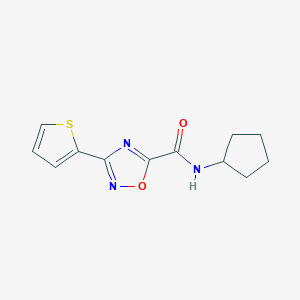
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as AMIQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. AMIQ has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disorders, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been studied for its neuroprotective effects and its potential to improve cognitive function. In cardiovascular diseases, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have vasodilatory effects and to protect against oxidative stress.
Mécanisme D'action
The exact mechanism of action of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and survival. 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tumor invasion. Additionally, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and cell survival.
Biochemical and Physiological Effects
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione induces apoptosis and inhibits cell proliferation by regulating the expression of various genes involved in cell cycle progression and apoptosis. In neurodegenerative disorders, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to protect against oxidative stress and to improve cognitive function by modulating the activity of various neurotransmitters. In cardiovascular diseases, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been shown to have vasodilatory effects and to protect against oxidative stress by reducing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to using 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in lab experiments, including its high cost and limited availability. Additionally, the exact mechanism of action of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the safety and toxicity of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in vivo and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research. Although there are still many unanswered questions about the mechanism of action and potential therapeutic applications of 4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, the current research suggests that it has promising potential for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
Méthodes De Synthèse
4-(anilinomethylene)-7-methoxy-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione can be synthesized through a multistep reaction starting from 2-methoxybenzoic acid and 4-anilinomethylene-2,3-dihydro-1H-inden-1-one. The reaction involves the formation of an imine intermediate, which is then cyclized to form the isoquinoline ring. The final product is obtained after purification and characterization using various spectroscopic techniques.
Propriétés
IUPAC Name |
3-hydroxy-7-methoxy-2-(2-methoxyphenyl)-4-(phenyliminomethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-17-12-13-18-19(14-17)23(27)26(21-10-6-7-11-22(21)30-2)24(28)20(18)15-25-16-8-4-3-5-9-16/h3-15,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRAKPVSFFOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N(C2=O)C3=CC=CC=C3OC)O)C=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6067873.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B6067874.png)
![1-[cyclohexyl(methyl)amino]-3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6067906.png)
![{1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6067923.png)
![5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6067930.png)
![ethyl (2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B6067938.png)
![[4-(methylthio)phenyl][1-(phenylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067939.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(2-methoxyphenyl)urea](/img/structure/B6067960.png)
![1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6067966.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6067971.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B6067977.png)

